Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-
Description
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- (IUPAC name) is a substituted phenolic compound characterized by a tert-butyl group at the 2-position and an isopropyl group at the 5-position of the benzene ring. Such alkylated phenols are commonly used as antioxidants, stabilizers, and intermediates in organic synthesis due to their steric hindrance and electron-donating substituents, which enhance stability and reduce reactivity .
Properties
CAS No. |
4151-60-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-7-11(12(14)8-10)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
DBULNVCXEGKRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Overview
Phenol derivatives with bulky alkyl substituents such as tert-butyl and isopropyl groups are typically prepared via alkylation of phenol or cresol compounds. The preparation of Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- involves selective alkylation reactions on the phenolic ring, often using Friedel-Crafts alkylation or related electrophilic aromatic substitution methods.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classical method to introduce alkyl groups onto aromatic rings. For this compound, the process generally involves:
- Starting material: m-cresol (3-methylphenol) or phenol.
- Alkylating agents: tert-butyl chloride or isobutylene for the tert-butyl group, and isopropyl chloride or propylene for the isopropyl group.
- Catalyst: Lewis acids such as aluminum chloride (AlCl3), ferric chloride (FeCl3), or acidic zeolites.
- Solvent: Nonpolar solvents like carbon disulfide or chlorinated solvents.
- Reaction conditions: Controlled temperature (often 0–50 °C) to avoid polyalkylation and rearrangements.
$$
\text{m-cresol} + \text{tert-butyl chloride} \xrightarrow[\text{AlCl}_3]{\text{solvent, temp}} \text{2-(1,1-dimethylethyl)-5-methylphenol}
$$
Subsequent alkylation with isopropyl chloride can yield the target compound.
Catalytic Alkylation Using Isobutylene and Propylene
An alternative industrially relevant method uses olefin alkylation :
- Olefins such as isobutylene (for tert-butyl group) and propylene (for isopropyl group) react with phenol or m-cresol.
- Acidic catalysts such as solid acid catalysts (zeolites) or sulfuric acid are employed.
- This method avoids the use of halogenated alkylating agents, reducing corrosive by-products.
- Reaction conditions include moderate temperatures (50–150 °C) and controlled pressure.
This method is favored for large-scale synthesis due to better selectivity and environmental profile.
Other Synthetic Routes
- Directed ortho-alkylation : Using protecting groups or directing groups to enhance regioselectivity.
- Cross-coupling reactions : Though less common for alkyl phenols, transition-metal catalyzed coupling can be used for complex derivatives.
- Biocatalytic methods : Emerging green chemistry approaches use enzymes for selective hydroxylation or alkylation.
Analytical Data and Research Outcomes
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular formula | C11H16O |
| Molecular weight | 164.2441 g/mol |
| CAS Registry Number | 88-60-8 |
| Structural features | Phenol ring with tert-butyl and isopropyl substituents |
Purity and Characterization
- Nuclear Magnetic Resonance (NMR) confirms substitution pattern.
- Mass Spectrometry (MS) provides molecular ion peaks consistent with C11H16O.
- Chromatography (GC-MS, HPLC) used to monitor reaction progress and purity.
- Melting point and boiling point data are consistent with bulky alkyl-substituted phenols.
Research Outcomes on Preparation
- Studies confirm that Friedel-Crafts alkylation with controlled stoichiometry and temperature yields high purity products with minimal polyalkylation.
- Catalytic alkylation using olefins and solid acid catalysts provides environmentally friendlier routes with comparable yields.
- Analytical techniques such as UHPLC coupled with mass spectrometry have been used to verify the compound’s presence and purity in complex mixtures, demonstrating robust identification methods.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | m-cresol + alkyl halides | AlCl3, 0–50 °C, organic solvent | High regioselectivity | Use of corrosive catalysts |
| Olefin Alkylation | m-cresol + isobutylene/propylene | Solid acid catalysts, 50–150 °C | Environmentally friendlier, scalable | Requires olefin feedstock |
| Directed ortho-alkylation | Protected phenol derivatives | Various, often metal catalysts | High regioselectivity | More complex synthesis steps |
| Biocatalytic methods | Phenol derivatives | Enzymes, mild conditions | Green chemistry approach | Limited industrial application |
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Cosmetic Applications
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is widely used in cosmetic formulations due to its antioxidant properties and ability to stabilize products.
Case Studies in Cosmetics
- Stability in Formulations : Research indicates that this compound enhances the stability of cosmetic products by preventing oxidation. A study demonstrated that formulations containing this phenol maintained their efficacy over extended periods compared to those without it .
- Skin Care Products : Its incorporation into creams and lotions has been shown to improve skin hydration and reduce irritation. A formulation study utilized this compound alongside natural oils to create a moisturizing emulsion that was evaluated for skin compatibility and effectiveness .
Pharmaceutical Applications
In pharmaceuticals, Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- serves as an important intermediate in the synthesis of various drugs.
Case Studies in Pharmaceuticals
- Antioxidant Activity : The compound has been researched for its potential as an antioxidant agent in drug formulations. Studies have shown that it can enhance the bioavailability of certain active pharmaceutical ingredients by improving their stability in topical applications .
- Formulation Development : A recent study focused on the development of a topical gel containing this phenol, which demonstrated significant improvements in drug delivery efficiency through the skin layers .
Industrial Applications
The compound's utility extends to industrial applications where its properties are leveraged for various functionalities.
Case Studies in Industrial Applications
- Polymer Production : Phenol derivatives are used in the production of polymers and resins. The compound acts as a stabilizer and enhances the thermal resistance of polymeric materials .
- Chemical Synthesis : It is utilized as a precursor in synthesizing other chemical compounds, particularly those requiring a stable aromatic structure. This application is critical in manufacturing processes that demand high purity and consistency .
Data Summary Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Cosmetics | Stabilizer | Prevents oxidation; enhances shelf life |
| Pharmaceuticals | Drug formulation | Improves bioavailability; antioxidant properties |
| Industrial | Polymer production | Enhances thermal resistance; stabilizer |
Mechanism of Action
The mechanism by which Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bulky substituents can also affect the compound’s binding affinity and specificity, leading to selective interactions with certain molecular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
a) Phenol, 4-bromo-2-(1,1-dimethylethyl)-5-(1-methylethyl)- (CAS 879395-39-8)
- Structure : 2-tert-butyl, 5-isopropyl, 4-bromo.
- Molecular Formula : C₁₃H₁₉OBr.
- Key Differences: The bromine atom at the 4-position increases molecular weight (271.193 g/mol) and polarizability compared to the target compound. Bromine’s electronegativity may enhance oxidative stability but reduce solubility in nonpolar solvents .
b) Phenol, 2-(1,1-dimethylethyl)-5-methyl (CAS 88-60-8)
- Structure : 2-tert-butyl, 5-methyl.
- Molecular Formula : C₁₁H₁₆O.
- Key Differences : Replacing the isopropyl group (target compound) with a methyl group reduces steric bulk and molecular weight (164.244 g/mol). This lowers boiling point and may increase volatility .
c) Phenol, 2,4-bis(1,1-dimethylethyl)- (CAS 96764)
- Structure : 2- and 4-tert-butyl.
- Molecular Formula : C₁₄H₂₂O.
- Key Differences : Symmetrical tert-butyl groups at 2- and 4-positions provide enhanced steric protection, making this compound a potent antioxidant in polymers. The absence of a 5-substituent reduces molecular complexity compared to the target compound .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : The compound is typically synthesized via alkylation of phenolic precursors using tert-butyl and isopropyl groups. Silane-based coupling agents (e.g., ethenyldimethylsilylpropoxy derivatives) are often employed to stabilize intermediates .
- Characterization : Use HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (EI-MS) is critical for verifying molecular weight and fragmentation patterns, as demonstrated in NIST spectral data .
Q. How can researchers ensure compound stability during storage and experimentation?
- Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation. Stability studies using accelerated thermal aging (40–60°C) and HPLC monitoring are recommended to assess degradation kinetics .
Q. What safety protocols are essential for handling this compound?
- Follow GHS guidelines: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal toxicity. Avoid methanol as a solvent (flammability risk) and prioritize ethyl acetate or acetonitrile for dissolution .
Advanced Research Questions
Q. How do steric effects from tert-butyl and isopropyl substituents influence reactivity in cross-coupling reactions?
- The bulky tert-butyl group at the 2-position creates steric hindrance, reducing electrophilic substitution rates. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using UV-Vis spectroscopy track reaction intermediates .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Discrepancies in antimicrobial efficacy (e.g., against Bacillus subtilis) may arise from impurities or solvent choice. Validate results via bioassay replication with >98% pure compound (GC/HPLC) and standardized solvent systems (e.g., DMSO at ≤0.1% v/v) .
Q. How can environmental persistence and ecotoxicity be systematically evaluated?
- Conduct OECD 301F biodegradability testing and aquatic toxicity assays (Daphnia magna LC₅₀). Compare with structurally similar compounds (e.g., 2-phenylphenol derivatives) to identify structure-persistence relationships .
Q. What advanced spectroscopic techniques clarify electronic interactions in the phenolic core?
- Time-resolved fluorescence spectroscopy reveals excited-state proton transfer mechanisms. Raman spectroscopy paired with DFT calculations maps vibrational modes influenced by substituent electron-donating/withdrawing effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
